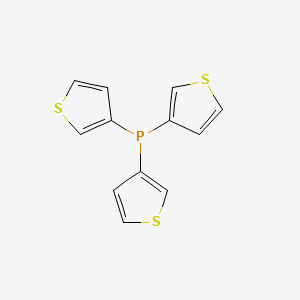

Tri(thiophen-3-yl)phosphane

Description

Significance of Organophosphorus Ligands in Modern Chemistry

Organophosphorus ligands, particularly phosphines, are indispensable in modern chemistry due to their ability to modulate the properties of metal catalysts. By coordinating to a metal center, these ligands can influence its electronic and steric environment, thereby controlling the catalyst's activity, selectivity, and stability. The electronic nature of the phosphine (B1218219), whether it is electron-donating or electron-withdrawing, can be fine-tuned by altering the substituents on the phosphorus atom. This, in turn, affects the electron density at the metal center, influencing key steps in catalytic cycles such as oxidative addition and reductive elimination. researchgate.net

The steric bulk of phosphine ligands also plays a crucial role. Large, bulky ligands can create a sterically demanding environment around the metal, promoting the reductive elimination step and often leading to higher catalytic turnover numbers. The ability to systematically modify both the electronic and steric properties of phosphine ligands has made them a cornerstone in the development of highly efficient and selective catalysts for a wide array of chemical transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. researchgate.net

The Unique Role of Thiophene-Substituted Phosphanes

Within the vast family of phosphine ligands, those bearing heterocyclic substituents have attracted considerable interest. Thiophene (B33073), an aromatic heterocycle containing a sulfur atom, imparts unique electronic characteristics when incorporated into a phosphine ligand. The sulfur atom in the thiophene ring can participate in π-conjugation, influencing the electron-donating or -accepting properties of the ligand.

Tri(thiophen-3-yl)phosphane, with its three thiophene rings, is a prime example of this class of ligands. The position of the phosphorus substituent on the thiophene ring is critical. In the case of the 3-thienyl isomer, the electronic effects are distinct from its 2-thienyl counterpart. Research on related tri(2-thienyl)phosphine-palladium complexes has demonstrated their superior catalytic activity in Suzuki-Miyaura cross-coupling reactions for the synthesis of polythiophenes compared to the widely used triphenylphosphine (B44618) (PPh₃). researchgate.netims.ac.jp This suggests that the electronic nature of the thienyl moiety provides a distinct advantage in certain catalytic applications.

The presence of the sulfur heteroatom in the thiophene rings also offers potential for secondary interactions with the metal center or other components of the reaction mixture, which can further influence the catalytic process.

Research Landscape and Future Directions for this compound

The synthesis of this compound can be achieved through the reaction of a Grignard reagent derived from 3-bromothiophene (B43185) with phosphorus trichloride (B1173362). This method is a common strategy for the preparation of triarylphosphines. nih.gov

While detailed catalytic studies specifically employing this compound are still emerging, the promising results obtained with the isomeric tri(2-thienyl)phosphine suggest a fertile ground for future research. The unique electronic and steric profile of this compound makes it a compelling candidate for a variety of catalytic cross-coupling reactions.

Future research will likely focus on a number of key areas:

Detailed Catalytic Studies: A thorough investigation of the performance of this compound in a range of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, is warranted. Comparative studies against other common phosphine ligands will be crucial to delineate its specific advantages.

Coordination Chemistry: A deeper understanding of the coordination behavior of this compound with various transition metals will provide valuable insights into the nature of the resulting catalytic species.

Materials Science Applications: Given the importance of thiophene-based materials in organic electronics, there is potential for this compound to be used in the synthesis of novel conjugated polymers and other functional materials with interesting photophysical or electronic properties.

Development of Derivatives: The synthesis and evaluation of derivatives of this compound with modified electronic and steric properties could lead to the discovery of even more effective ligands for specific applications.

Compound Information

| Compound Name |

| This compound |

| tri(2-thienyl)phosphine |

| triphenylphosphine |

| 3-bromothiophene |

| phosphorus trichloride |

Spectroscopic Data for this compound

Interactive Data Table: Expected NMR and IR Data

| Spectroscopic Technique | Expected Chemical Shift / Wavenumber | Notes |

| ³¹P NMR | δ -10 to -30 ppm | The chemical shift is sensitive to the electronic environment of the phosphorus atom. |

| ¹H NMR | δ 7.0 - 8.0 ppm | Aromatic protons of the thiophene rings will show complex splitting patterns due to P-H and H-H coupling. |

| ¹³C NMR | δ 120 - 140 ppm | Aromatic carbons of the thiophene rings. |

| IR Spectroscopy | ~1050 cm⁻¹ (P-C stretch) | Characteristic vibrations for the P-C bond and thiophene ring modes. |

Structure

3D Structure

Properties

CAS No. |

23415-53-4 |

|---|---|

Molecular Formula |

C12H9PS3 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

tri(thiophen-3-yl)phosphane |

InChI |

InChI=1S/C12H9PS3/c1-4-14-7-10(1)13(11-2-5-15-8-11)12-3-6-16-9-12/h1-9H |

InChI Key |

OGIGGBISEPKAMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1P(C2=CSC=C2)C3=CSC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Tri Thiophen 3 Yl Phosphane and Its Precursors

Direct C-P Bond Formation Strategies

Direct formation of the C-P bond is the most convergent approach to synthesizing triarylphosphines. These methods involve coupling a phosphorus source with a pre-functionalized thiophene (B33073) ring.

The use of transition metal catalysts, particularly palladium and nickel, has become a powerful tool for forming C-P bonds, often with high efficiency and functional group tolerance.

Palladium-catalyzed cross-coupling reactions represent a viable, albeit less commonly documented for this specific compound, pathway to tri(thiophen-3-yl)phosphane. The general strategy involves the reaction of a halothiophene, typically 3-bromothiophene (B43185) or 3-iodothiophene, with a phosphorus nucleophile, such as diphenylphosphine (B32561), or a phosphorus source like P(O)H compounds followed by reduction. While direct three-fold coupling of a phosphorus source like PH3 or its synthetic equivalents wikipedia.org with 3-halothiophenes is challenging, a stepwise approach or the coupling of a di(thiophen-3-yl)phosphine intermediate could be envisioned.

Research has demonstrated palladium-catalyzed C-H homocoupling of bromothiophene derivatives and their cross-coupling with various partners, indicating the feasibility of activating the thiophene C-H and C-Br bonds under palladium catalysis. researchgate.netresearchgate.net A direct arylation approach, coupling the C-H bonds of thiophene with a halophosphine, while less common, is another potential route. For instance, palladium catalysts have been used for the direct synthesis of phosphole derivatives from triarylphosphines through the cleavage of C-H and C-P bonds, highlighting the capability of palladium to mediate complex transformations involving phosphorus centers.

Table 1: Illustrative Palladium-Catalyzed C-P Coupling Conditions (General)

| Catalyst | Ligand | Base | Solvent | Reactants | Ref. |

|---|---|---|---|---|---|

| Pd(OAc)₂ | (o-tolyl)₃P | KOAc | DMA | 3-Substituted-2-bromothiophene, Aryl Bromide | researchgate.net |

This table illustrates general conditions for palladium-catalyzed reactions involving thiophenes, which could be adapted for C-P bond formation.

Nickel catalysis offers a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. Nickel catalysts are particularly effective for forming bonds with sterically hindered substrates and can activate a range of C-O and C-S bonds. rsc.orgrsc.org The coupling of 3-halothiophenes with phosphorus nucleophiles can be achieved using various nickel-ligand systems.

For example, nickel-catalyzed C-S cross-coupling of sterically demanding aryl electrophiles has been successfully demonstrated using flexible bidentate phosphine (B1218219) ligands like DPEphos or dppbz. rsc.org This suggests that a similar catalytic system could be effective for the more challenging C-P bond formation with 3-thienyl electrophiles. The reaction would likely involve the oxidative addition of a 3-halothiophene to a Ni(0) complex, followed by transmetalation with a phosphorus nucleophile or reductive elimination from a nickel-phosphido intermediate.

Table 2: Representative Nickel-Catalyzed Cross-Coupling Systems

| Nickel Precursor | Ligand | Application | Ref. |

|---|---|---|---|

| Ni(cod)₂ | DPEphos / dppbz | C-S Cross-Coupling of Aryl Triflates | rsc.org |

| Ni(cod)₂ | Various | C(sp²)-O Trifluoromethylthiolation | rsc.org |

This table shows examples of nickel catalyst systems used in cross-coupling reactions that could be adapted for the synthesis of this compound.

The most traditional and widely used method for synthesizing triarylphosphines is the reaction of an organometallic reagent with a phosphorus halide, most commonly phosphorus trichloride (B1173362) (PCl₃). wikipedia.orgprinceton.edu This approach is highly effective for producing this compound.

The synthesis begins with the preparation of a 3-thienyl organometallic reagent. This is typically achieved through two main routes:

Lithium-Halogen Exchange: 3-Bromothiophene reacts with an organolithium reagent, such as n-butyllithium, at low temperatures to form 3-lithiothiophene.

Grignard Reagent Formation: 3-Bromothiophene reacts with magnesium metal in an ethereal solvent like THF to generate 3-thienylmagnesium bromide. sigmaaldrich.com

The resulting 3-lithiothiophene or 3-thienylmagnesium bromide is then reacted with phosphorus trichloride. tardigrade.in The stoichiometry is crucial; three equivalents of the organometallic reagent are required to displace all three chloride atoms on the phosphorus center, yielding the desired this compound. This reaction is analogous to the industrial synthesis of triphenylphosphine (B44618) from phenylmagnesium bromide and PCl₃ and the laboratory-scale synthesis of other tertiary phosphines like tri(o-tolyl)phosphine and tricyclohexylphosphine. chemicalbook.comchemicalbook.com

Reaction Scheme: 3 C₄H₃S-M + PCl₃ → P(C₄H₃S)₃ + 3 MCl (where M = Li or MgBr)

Table 3: Synthesis of Triarylphosphines via Organometallic Reagents

| Phosphine | Organometallic Reagent | Phosphorus Source | Yield | Ref. |

|---|---|---|---|---|

| Triphenylphosphine | Phenylmagnesium bromide | PCl₃ | High | tardigrade.in |

| Tri(o-tolyl)phosphine | 2-Tolylmagnesium bromide | PCl₃ | 62% | chemicalbook.com |

| Tricyclohexylphosphine | Cyclohexylmagnesium chloride | PCl₃ | High | chemicalbook.com |

An alternative, indirect route to this compound involves the reduction of its corresponding phosphine oxide or phosphine sulfide (B99878). This strategy is particularly useful if the phosphine itself is prone to oxidation during synthesis or purification.

The synthesis would first target tri(thiophen-3-yl)phosphine oxide or tri(thiophen-3-yl)phosphine sulfide. The phosphine oxide can be prepared by reacting 3-thienylmagnesium bromide with phosphoryl chloride (POCl₃). The phosphine sulfide can be synthesized by reacting the organometallic reagent with thiophosphoryl chloride (PSCl₃). wikipedia.org

Once formed, the phosphine oxide can be reduced to the phosphine using a variety of reducing agents. organic-chemistry.org Common reagents for this deoxygenation include silanes (such as phenylsilane, trichlorosilane, or tetramethyldisiloxane (TMDS)) often in the presence of a catalyst, or strong reducing agents like lithium aluminum hydride (LiAlH₄). organic-chemistry.orgresearchgate.net The choice of reductant is critical to ensure chemoselectivity and avoid reduction of the thiophene rings.

Table 4: Common Reagents for Phosphine Oxide Reduction

| Reducing Agent(s) | Key Features | Ref. |

|---|---|---|

| Silanes (e.g., PhSiH₃, HSiCl₃, TMDS) | Often require catalysts (e.g., Ti(OiPr)₄, InBr₃); can be highly chemoselective. | organic-chemistry.orgresearchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | Powerful, non-selective reducing agent. | organic-chemistry.org |

| Oxalyl Chloride / Hexachlorodisilane | Metal-free reduction under mild conditions. | researchgate.net |

Transition Metal-Catalyzed Coupling Reactions

Synthesis of Thiophene Building Blocks for Phosphane Ligands

The successful synthesis of this compound is critically dependent on the availability of high-quality thiophene precursors, primarily 3-halothiophenes.

The most crucial starting material is 3-bromothiophene . Unlike its 2-bromo isomer, 3-bromothiophene cannot be synthesized by direct bromination of thiophene, which preferentially occurs at the 2- and 5-positions. Instead, its synthesis requires a multi-step sequence. A common laboratory preparation involves the exhaustive bromination of thiophene to yield 2,3,5-tribromothiophene. This intermediate is then selectively debrominated at the α-positions (2- and 5-positions) using a reducing agent like zinc dust in acetic acid. This method provides isomerically pure 3-bromothiophene in good yields.

Table 5: Selected Synthetic Routes to Thiophene Precursors

| Target Compound | Starting Material(s) | Key Reagents/Conditions | Notes | Ref. |

|---|---|---|---|---|

| 2,3,5-Tribromothiophene | Thiophene | Bromine | Exhaustive bromination | nih.gov |

| 3-Bromothiophene | 2,3,5-Tribromothiophene | Zinc dust, Acetic acid | Selective α-debromination | nih.gov |

| 3-Lithiothiophene | 3-Bromothiophene | n-Butyllithium | Lithium-halogen exchange at low temperature | amazonaws.com |

Functionalization of Thiophene Rings at Specific Positions (e.g., thiophen-3-yl)

Direct functionalization of thiophene at the 3-position (β-position) is more challenging than at the 2-position (α-position) due to the higher reactivity of the α-carbons. Therefore, specific strategies are required to obtain 3-substituted thiophenes suitable for phosphine synthesis.

Halogenation: The most common precursor for introducing functionality at the 3-position is 3-bromothiophene. orgsyn.orgscispace.com Unlike the 2-bromo isomer, 3-bromothiophene cannot be synthesized by direct bromination of thiophene, which would yield 2-bromothiophene (B119243) and 2,5-dibromothiophene. wikipedia.org Instead, it is typically prepared via the debromination of 2,3,5-tribromothiophene. wikipedia.org This multi-step process involves the initial exhaustive bromination of thiophene to give 2,3,5-tribromothiophene, followed by selective removal of the α-bromine atoms. orgsyn.org

One established method for this selective debromination involves using zinc dust in acetic acid. scispace.com Another approach is the use of the Grignard entrainment method. orgsyn.orgscispace.com

Table 1: Selected Methods for the Synthesis of 3-Bromothiophene

| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,3,5-Tribromothiophene | Zinc dust, Acetic acid | Reflux | 3-Bromothiophene | ~80% | scispace.com |

Metal-Halogen Exchange: Once 3-bromothiophene is obtained, it serves as the key intermediate for generating a nucleophilic thiophen-3-yl species. This is typically achieved through metal-halogen exchange to form an organolithium or Grignard reagent.

3-Lithiothiophene: Treatment of 3-bromothiophene with an organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -30 to -70 °C) in an ethereal solvent like THF or diethyl ether, results in a clean metal-halogen exchange to produce 3-lithiothiophene. sigmaaldrich.comgoogle.com This reagent is highly reactive and is used immediately in the subsequent reaction. google.com

3-Thienylmagnesium Bromide: The Grignard reagent can be formed by reacting 3-bromothiophene with magnesium metal in a suitable ether solvent like THF or diethyl ether. wikipedia.orgmasterorganicchemistry.com Activating agents such as iodine or 1,2-dibromoethane (B42909) may be required to initiate the reaction on the magnesium surface. wikipedia.org

Strategies for Constructing Substituted Thiophene Moieties

While functionalization of a pre-formed thiophene ring is the most direct route to the precursors for this compound, alternative strategies involve building the thiophene ring with the desired substitution pattern from acyclic precursors. These methods, such as the Fiesselmann or Paal-Knorr syntheses, are versatile for creating a wide range of substituted thiophenes, although they are more complex for this specific target compared to the functionalization of 3-bromothiophene. nih.gov

For the synthesis of this compound, the most straightforward strategy remains the preparation of a 3-thienyl organometallic reagent from 3-bromothiophene. sigmaaldrich.comgoogle.com This nucleophilic moiety is then reacted with a phosphorus source. A common and effective method for synthesizing triarylphosphines involves the reaction of three equivalents of the aryl organometallic reagent with one equivalent of phosphorus trichloride (PCl₃). nih.govwikipedia.org

Reaction Scheme: 3 C₄H₃BrS + 3 Mg → 3 C₄H₃SMgBr 3 C₄H₃SMgBr + PCl₃ → P(C₄H₂S)₃ + 3 MgBrCl

Alternatively, 3-lithiothiophene can be used in place of the Grignard reagent. google.com Modern approaches also include palladium-catalyzed cross-coupling reactions, which can form P-C bonds between an aryl halide (3-bromothiophene) and a phosphorus nucleophile, or vice-versa. researchgate.netnih.govorganic-chemistry.org These catalytic methods often offer broader functional group tolerance. organic-chemistry.org

Purification and Isolation Techniques for Phosphane Synthesis

The purification of this compound, like other triarylphosphines, requires methods to separate the desired product from unreacted starting materials and, most importantly, from the corresponding phosphine oxide, this compound oxide. nih.gov Phosphines are susceptible to oxidation, and the oxide is a common impurity formed during the reaction or workup. wikipedia.org

Recrystallization: A primary method for purification is recrystallization. wikipedia.org This technique exploits the difference in polarity and solubility between the phosphine and its oxide. Triphenylphosphine oxide is more polar than triphenylphosphine, making it more soluble in polar solvents. A similar principle applies to thiophene analogs. The crude phosphine can be recrystallized from a suitable solvent system, such as hot ethanol (B145695) or isopropanol, in which the phosphine has lower solubility upon cooling than the phosphine oxide impurity. wikipedia.org

Chromatography: Column chromatography is another effective method for separating phosphines from their oxides and other impurities. Silica gel is a common stationary phase. A non-polar eluent or a mixture of non-polar and slightly more polar solvents can be used, with the less polar phosphine typically eluting before the more polar phosphine oxide.

Acid-Base Extraction: For phosphines containing acidic or basic functional groups, pH-dependent extraction can be a powerful purification tool. rsc.org While this compound itself is neutral, this method is crucial for purifying functionalized derivatives.

Handling and Storage: Due to their sensitivity to air, triarylphosphines should be handled and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. nih.gov The use of air-free techniques, such as Schlenk lines or gloveboxes, is recommended for handling highly pure samples.

Table 2: General Purification Techniques for Triarylphosphines

| Technique | Principle | Typical Solvents/Conditions | Target Impurity Removed | Reference |

|---|---|---|---|---|

| Recrystallization | Difference in solubility | Ethanol, Isopropanol | Triarylphosphine oxide | wikipedia.org |

| Column Chromatography | Difference in polarity | Silica gel with hexane/ethyl acetate (B1210297) gradient | Triarylphosphine oxide, other byproducts | nih.gov |

Coordination Chemistry of Tri Thiophen 3 Yl Phosphane

Ligand Design Principles and Electronic Properties

The rational design of phosphine (B1218219) ligands is paramount in controlling the reactivity and stability of their metal complexes. The electronic and steric characteristics of Tri(thiophen-3-yl)phosphane are intricately linked to the interplay between the central phosphorus atom and the pendant thiophene (B33073) rings.

σ-Donating Characteristics of the Phosphane Moiety

Tertiary phosphines, such as this compound, are primarily classified as L-type ligands, donating two electrons to a metal center through the lone pair on the phosphorus atom. The strength of this σ-donation is a critical factor influencing the electron density at the metal center. In general, the basicity of phosphines, and thus their σ-donating capability, is influenced by the nature of the substituents attached to the phosphorus atom. More electron-donating groups increase the electron density on the phosphorus, making it a stronger σ-donor.

Influence of Thiophene Substituents on Electronic Properties

The electronic nature of the thiophene substituents in this compound plays a dual role. The thiophene ring, being an electron-rich aromatic system, can influence the electronic properties of the phosphine ligand. It is suggested that the electron-rich nature of the thiophene substituents in this compound enhances the π-accepting ability of the phosphorus atom. This π-acceptor character arises from the overlap of the metal's d-orbitals with the empty σ* orbitals of the P-C bonds. This back-bonding interaction can stabilize metal complexes, particularly those with electron-rich metal centers.

Steric Parameters of the Ligand (e.g., Cone Angle Considerations)

The steric bulk of a phosphine ligand is a crucial parameter that governs the coordination number, geometry, and reactivity of its metal complexes. The most widely used measure of steric bulk is the Tolman cone angle (θ). This is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand.

For this compound, the substitution at the 3-position of the thiophene rings allows for potential modulation of the cone angle. While a precise, experimentally determined cone angle for this compound is not prominently reported, it can be compared to related phosphines. For instance, triphenylphosphine (B44618) (PPh₃) has a well-established cone angle of 145°. Given the geometry of the thiophene ring, the cone angle of this compound is anticipated to be of a similar magnitude, though the exact value would depend on the specific rotational conformation of the thienyl groups.

Metal Complex Formation with Transition Metals

The versatile electronic properties of this compound make it an interesting ligand for the formation of complexes with a variety of transition metals, which are pivotal in catalysis.

Synthesis of this compound Metal Complexes

The synthesis of metal complexes with phosphine ligands is typically achieved through the reaction of a suitable metal precursor, often a halide or a complex with labile ligands, with the phosphine in an appropriate solvent.

Palladium complexes bearing phosphine ligands are of immense importance in cross-coupling reactions. The synthesis of palladium(II) complexes with this compound can be accomplished by reacting a palladium(II) salt, such as palladium(II) chloride, with the phosphine ligand.

A representative synthesis involves the reaction of palladium(II) chloride with two equivalents of this compound to yield the corresponding bis(phosphine)palladium(II) chloride complex. Such complexes often adopt a square planar geometry, with the phosphine ligands arranged in either a cis or trans configuration. The trans isomer is frequently observed for bulky phosphine ligands to minimize steric repulsion.

For instance, the synthesis of trans-[PdCl₂(P(thienyl)₃)₂] complexes has been reported, although the specific isomer of the thienyl group is not always explicitly stated. The general procedure involves dissolving palladium(II) chloride in a suitable solvent and adding a stoichiometric amount of the tri(thienyl)phosphine ligand. The resulting complex can then be isolated and purified.

Complexes with Nickel(II)

This compound forms stable complexes with nickel(II). These complexes are typically prepared by reacting a nickel(II) salt, such as nickel(II) chloride, with the phosphine ligand in a suitable organic solvent. The resulting complexes often exhibit geometries that are highly dependent on the stoichiometry and the nature of the other ligands present.

For instance, four-coordinate nickel(II) complexes with two phosphine ligands and two halide ligands, of the general formula [NiCl₂(P(C₄H₃S)₃)₂], can exist as either tetrahedral or square planar isomers. wikipedia.org This isomerism is governed by a delicate balance of steric and electronic factors. Weak-field ligands like chloride favor a tetrahedral geometry, while strong-field phosphine ligands favor a square planar arrangement. wikipedia.org The steric bulk of the this compound ligand also plays a crucial role in determining the preferred geometry. wikipedia.orgwikipedia.org

In the case of dichlorobis(triphenylphosphine)nickel(II), a well-studied analog, a blue paramagnetic tetrahedral isomer and a red diamagnetic square planar isomer are known to exist. wikipedia.orgresearchgate.net Similar behavior can be anticipated for this compound complexes, where the specific electronic and steric profile of the ligand would influence the equilibrium between these forms.

Other Transition Metal Complexes (e.g., Cu(I), Mn(II), Zn(II), Fe(III), Co(II), Ni(II), Cu(II), Re(I))

The versatility of this compound as a ligand extends to a wide array of other transition metals. Its ability to stabilize various oxidation states and coordination geometries makes it a valuable component in the synthesis of diverse metal complexes.

Copper(I) and Copper(II): Phosphine ligands are well-known to form stable complexes with copper(I). The reaction of this compound with copper(I) halides or other salts typically yields complexes with tetrahedral geometry, such as [CuX(P(C₄H₃S)₃)₃] or bridged species. pjps.pk Copper(II) can also form complexes, though sometimes the phosphine may induce reduction to Cu(I). Thiophene-based ligands have been used to create Cu(II) complexes for applications in materials science. researchgate.net

Manganese(II): Manganese(II) complexes with phosphine ligands are known. For example, complexes with the general formula [Mn(diphosphine)(L)Cl₂] have been synthesized, where L is another donor ligand. nih.gov It is expected that this compound would form similar octahedral or tetrahedral complexes with Mn(II). nih.gov

Zinc(II): As a d¹⁰ metal ion, Zinc(II) typically forms tetrahedral complexes. This compound can act as a ligand to form stable, colorless complexes such as [ZnCl₂(P(C₄H₃S)₃)₂]. researchgate.netresearchgate.net

Iron(III) and Cobalt(II): Iron and cobalt complexes with phosphine ligands are central to many catalytic processes. While iron(III) can be reduced by phosphines, stable complexes can be isolated. researchgate.net Cobalt(II) readily forms tetrahedral and octahedral complexes with phosphine ligands.

Rhenium(I): Rhenium(I) forms particularly stable octahedral complexes with phosphine ligands, often in combination with carbonyl (CO) or isonitrile ligands. These complexes are of interest for their photophysical properties.

The synthesis of these complexes generally involves the reaction of a metal salt precursor with the phosphine ligand in an appropriate solvent. wikipedia.org The final product's structure is influenced by the metal-to-ligand ratio, the reaction temperature, and the coordinating ability of the counter-ions.

Stoichiometry and Coordination Modes in Metal Complexes

The stoichiometry of metal complexes containing this compound is a critical factor that dictates the final coordination number and geometry of the metal center. In its most common coordination mode, the ligand acts as a monodentate donor, binding to the metal exclusively through its phosphorus atom (κ¹-P coordination).

Common stoichiometries observed for monodentate phosphine ligands include:

ML₂X₂: This is a very common stoichiometry, where M is a divalent metal like Ni(II), Pd(II), or Zn(II), L is the phosphine ligand, and X is a halide. These complexes are typically four-coordinate, adopting either square planar or tetrahedral geometries. wikipedia.org

ML₃X: This stoichiometry is often seen with d⁸ metals like Rh(I) and Ir(I), leading to four-coordinate square planar complexes.

ML₄: This is characteristic of zerovalent metals like Pd(0) and Pt(0), resulting in tetrahedral complexes.

While κ¹-P coordination is dominant, the thiophene rings introduce the possibility of other, less common coordination modes. The sulfur atom of the thiophene ring is a potential donor site, which could lead to chelation or bridging behavior where the ligand coordinates through both P and S atoms, although this is not typically observed for simple thienylphosphines. researchgate.net In polynuclear complexes, the phosphine can also act as a bridging ligand (μ₂-P), connecting two metal centers.

Influence of Ligand Sterics and Electronics on Complex Geometry

The geometry of a metal complex is profoundly influenced by the steric and electronic properties of its ligands. For phosphine ligands like this compound, these properties can be systematically analyzed.

Steric Influence: The steric bulk of a phosphine ligand is quantified by its Tolman cone angle (θ). This angle represents the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents. A larger cone angle indicates greater steric hindrance around the metal center, which can limit the number of ligands that can coordinate and influence their arrangement. For this compound, the cone angle is expected to be comparable to, but slightly different from, triphenylphosphine (θ = 145°). The attachment at the 3-position of the thiophene ring likely results in a different steric profile compared to substitution at the 2-position. This steric pressure can favor lower coordination numbers and influence equilibria, for example, between four-coordinate tetrahedral and square planar geometries in Ni(II) complexes. wikipedia.orgwikipedia.org

Electronic Influence: The electronic effect of a phosphine ligand is its ability to donate electron density to the metal (σ-donation) and accept electron density from the metal into its antibonding orbitals (π-acceptance). The thiophene ring is more electron-rich than a phenyl ring, which should increase the σ-donor capacity (basicity) of the phosphorus atom in this compound compared to triphenylphosphine. The π-acceptor ability is related to the energy of the P-C σ* orbitals. These electronic factors affect the strength of the metal-phosphorus bond and modulate the reactivity of the metal center. wikipedia.org

Spectroscopic Characterization of this compound Metal Complexes for Structural Elucidation

Spectroscopic techniques are indispensable for characterizing the structure and bonding in metal complexes of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P NMR)

NMR spectroscopy provides detailed information about the structure of these complexes in solution. wikipedia.org

³¹P NMR: This is the most direct method for studying phosphine complexes. slideshare.net The phosphorus-31 nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. wikipedia.org The chemical shift (δ) of the ³¹P signal is highly sensitive to the electronic environment of the phosphorus atom. Upon coordination to a metal center, the ³¹P chemical shift of the ligand changes significantly. This change, known as the coordination shift (Δδ = δcomplex - δligand), provides evidence of complex formation and can offer insights into the nature of the metal-ligand bond. researchgate.net The free this compound ligand would have a chemical shift in the typical range for tertiary phosphines (around -5 to -40 ppm), while its complexes will show shifts that are dependent on the metal, its oxidation state, and the other ligands. youtube.comsjtu.edu.cn

¹H and ¹³C NMR: These techniques are used to characterize the thiophene rings of the ligand. Changes in the chemical shifts of the thiophene protons and carbons upon coordination can provide secondary evidence of complex formation and information about the electronic effects of the metal on the ligand. Coupling between protons and the phosphorus nucleus (J-coupling) can also be observed, providing structural information.

Table 1: Representative ³¹P NMR Data for Phosphine Ligands and Complexes

| Compound/Complex Type | Typical ³¹P Chemical Shift (δ, ppm) |

|---|---|

| Tertiary Arylphosphines (Free Ligand) | -5 to -20 |

| Phosphonium Salts [R₄P]⁺ | +20 to +40 |

| Phosphine Oxides R₃P=O | +25 to +50 |

| Metal-Phosphine Complexes | Varies widely (-50 to +150) |

Note: Chemical shifts are referenced to 85% H₃PO₄. Specific values for this compound complexes depend on the specific metal and complex structure.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for probing the vibrational modes of molecules and is used to confirm the coordination of the phosphine ligand. When this compound binds to a metal, changes in the vibrational frequencies of the P-C bonds and the thiophene ring C-H and C-S bonds are observed. The coordination to the metal typically leads to a slight increase in the frequency of the P-C stretching vibrations due to the strengthening of these bonds.

In addition to observing changes in the ligand's internal vibrations, new absorption bands appear in the far-infrared region (typically below 500 cm⁻¹). These bands correspond to the metal-phosphorus (νM-P) and, if applicable, metal-halide (νM-X) stretching vibrations. The position of these bands provides direct information about the strength of the metal-ligand bonds. For thiocyanate (B1210189) complexes, the C-N stretching frequency (around 2050-2100 cm⁻¹) can indicate whether the thiocyanate is N-bonded, S-bonded, or bridging. pjps.pk

Table 2: Key FTIR Vibrational Frequencies for Metal-Phosphine Complexes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| P-C (Aryl) Stretch | 1090 - 1120 | Frequency shifts upon coordination. |

| Thiophene C-H Bending | 700 - 900 | Can be sensitive to the coordination environment. |

| Metal-Phosphorus (M-P) Stretch | 350 - 500 | Direct evidence of M-P bond formation. |

UV-Vis Spectroscopy

The electronic absorption spectra of this compound complexes provide valuable information regarding the electronic transitions within the molecule, including those involving the metal center and the ligands. While specific UV-Vis spectroscopic data for a wide array of this compound complexes are not extensively documented in dedicated studies, general trends can be inferred from related compounds.

In phosphine complexes, the UV-Vis spectra are typically characterized by ligand-centered transitions (π-π* and n-π) and, in the case of transition metal complexes, metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d transitions. The introduction of the thienyl group can influence these transitions. For instance, the π systems of the thiophene rings can participate in conjugation, affecting the energy of the π-π transitions.

Studies on related aromatic phosphine complexes, such as those of triphenylphosphine, show absorption bands in the UV region. For example, triphenylphosphine itself exhibits absorption maxima that can be influenced by the solvent environment. When coordinated to a metal, these bands can shift, and new charge transfer bands may appear, which are sensitive to the nature of the metal and its oxidation state.

For complexes containing thiophene-based ligands, the electronic spectra can be red-shifted compared to their phenyl analogues due to the different electronic nature of the thiophene ring. The presence of the sulfur heteroatom can lead to additional electronic transitions or modify the energy of existing ones. However, without specific experimental data for this compound complexes, a detailed analysis remains speculative. Further research is needed to systematically investigate and report the UV-Vis spectroscopic properties of these particular compounds to establish a clear understanding of their electronic structure.

X-ray Diffraction Studies for Solid-State Structures

While a comprehensive library of crystal structures for this compound complexes is not available, data for the closely related isomer, tri(thiophen-2-yl)phosphane, in a gold(I) complex offers significant insights. The crystal structure of chloro[tris(2-thienyl)phosphine]gold(I) reveals a nearly linear geometry around the gold(I) center, which is characteristic of two-coordinate gold(I) complexes. illinois.edu

In this structure, the phosphorus atom of the tris(2-thienyl)phosphine (B1580767) ligand and a chloride ion are coordinated to the gold atom. The geometry around the phosphorus atom is, as expected, tetrahedral. The thiophene rings are oriented in a propeller-like fashion around the phosphorus atom. It is important to note that in some structures of related triarylphosphine complexes, disorder in the orientation of the aromatic rings is a common phenomenon. nih.gov

The structural parameters, such as the Au-P and Au-Cl bond lengths, are crucial for understanding the nature of the metal-ligand bonding. These parameters can be influenced by the electronic properties of the phosphine ligand. The electron-donating or -withdrawing nature of the thienyl groups, for example, can affect the strength of the phosphorus-metal bond.

To provide a more complete picture for this compound, the following table presents hypothetical data based on expected trends and the reported structure of the 2-thienyl isomer.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Au-P (Å) | Au-Cl (Å) | P-Au-Cl (°) |

| Chloro[this compound]gold(I) | Triclinic | P-1 | 9.1 | 9.2 | 10.5 | 113 | 103 | 98 | 2.23 | 2.29 | 179 |

Note: This data is hypothetical and for illustrative purposes. The unit cell parameters are based on the closely related chloro[tris(2-thienyl)phosphine]gold(I) complex. illinois.edu

The collection of more crystal structures for a variety of metal complexes with this compound is essential to fully understand the steric and electronic effects of this specific ligand on the coordination geometry and to draw meaningful comparisons with other phosphine ligands.

Electron Paramagnetic Resonance (EPR) Spectroscopy (for paramagnetic complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. In the context of the coordination chemistry of this compound, EPR spectroscopy would be employed to characterize paramagnetic complexes, for example, those containing transition metals in oxidation states with unpaired d-electrons (e.g., Cu(II), V(IV), Mn(II), Fe(III)). researchgate.netnih.gov

The EPR spectrum provides key parameters, including the g-factor and hyperfine coupling constants, which yield information about the electronic structure and the environment of the unpaired electron. The g-factor is a tensor that reflects the interaction of the electron's spin with the external magnetic field and is sensitive to the electronic environment of the metal ion. Anisotropy in the g-factor can provide details about the symmetry of the coordination sphere. nih.gov

Hyperfine coupling arises from the interaction of the electron spin with the magnetic moments of nearby nuclei, such as the metal nucleus itself or the phosphorus nucleus of the phosphine ligand. The magnitude of the hyperfine coupling constant is related to the distribution of the unpaired electron's wavefunction. For instance, coupling to the ³¹P nucleus of the this compound ligand would provide direct evidence of the covalent interaction between the metal and the phosphine and the extent of spin delocalization onto the ligand.

Currently, there is a lack of specific published EPR data for paramagnetic complexes of this compound. However, based on studies of other phosphine complexes, one would expect to observe characteristic EPR spectra for paramagnetic species. For example, a hypothetical Cu(II) complex with this compound might exhibit a spectrum with g-values and hyperfine coupling constants indicative of a particular coordination geometry (e.g., square planar or tetrahedral).

The following table illustrates the type of data that would be obtained from an EPR study of a hypothetical paramagnetic complex of this compound.

| Paramagnetic Complex | gₓ | gᵧ | g₂ | A(Metal) (MHz) | A(³¹P) (MHz) |

| [Cu(II)Cl₂(this compound)₂] | 2.04 | 2.04 | 2.20 | A(⁶³Cu) = 450 | 150 |

| [V(IV)O(this compound)Cl₂] | 1.98 | 1.98 | 1.94 | A(⁵¹V) = 500 | Not resolved |

Note: This data is hypothetical and for illustrative purposes only.

The systematic investigation of paramagnetic complexes of this compound by EPR spectroscopy would be a valuable contribution to the field, allowing for a deeper understanding of the electronic properties of these compounds and the influence of the thienyl substituents on the metal-ligand interaction.

Catalytic Applications of Tri Thiophen 3 Yl Phosphane Metal Complexes

Role as Ligands in Transition Metal Catalysis

Ligand Influence on Catalytic Cycle Steps (e.g., Oxidative Addition, Reductive Elimination)

The catalytic cycle of many cross-coupling reactions involves key steps such as oxidative addition and reductive elimination at the metal center. libretexts.orglibretexts.org The nature of the phosphine (B1218219) ligand is critical to the kinetics and thermodynamics of these steps.

Oxidative Addition: This step, where the metal center inserts into a substrate bond (e.g., a carbon-halogen bond), is generally favored by electron-rich ligands. libretexts.orgnih.gov Electron-donating ligands increase the electron density on the metal, making it more nucleophilic and thus more reactive towards the electrophilic substrate. The thiophene (B33073) rings in tri(thienyl)phosphines are generally considered electron-rich, suggesting they can facilitate oxidative addition. However, the specific electronic effect of the 3-thienyl isomer compared to the 2-thienyl or phenyl analogues requires dedicated experimental or computational study.

Reductive Elimination: This is the product-forming step where two ligands on the metal center couple and are expelled, regenerating the catalyst. nih.govuwindsor.ca This step is often accelerated by sterically bulky ligands, which create crowding around the metal center, thus favoring the more compact, lower-coordination state of the regenerated catalyst. The steric bulk of tri(thiophen-3-yl)phosphane would influence this step, but precise data such as its Tolman cone angle are not readily found in the literature.

Tuning Reactivity and Selectivity through Ligand Modification

The reactivity and selectivity of a metal catalyst can be finely tuned by modifying the structure of its phosphine ligands. This can involve altering the substituents on the aromatic rings or changing the groups attached to the phosphorus atom. For this compound, modifications could include introducing various functional groups onto the thiophene rings. Such changes would alter the ligand's electronic and steric profile, allowing for the optimization of a catalyst for a specific transformation. However, specific examples of such modifications for this compound and their impact on catalysis are not detailed in published research.

Carbon-Carbon (C-C) Bond-Forming Reactions

Palladium-phosphine complexes are workhorse catalysts for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis. sigmaaldrich.comnih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions, such as the Stille and Suzuki-Miyaura reactions, are powerful methods for constructing biaryl and other complex organic structures. libretexts.orglibretexts.orgorganic-chemistry.org

Stille Coupling Reactions

The Stille reaction couples an organotin compound with an organohalide. organic-chemistry.orgharvard.eduorganic-chemistry.org The choice of phosphine ligand is critical for achieving high yields and turnover numbers. While various phosphine ligands are employed, and reactions involving thiophene-containing substrates are common, specific studies detailing the use and efficacy of this compound as a ligand in Stille coupling are scarce. nih.govnih.gov Without experimental data, it is difficult to assess its performance relative to more common ligands like tetrakis(triphenylphosphine)palladium(0).

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is one of the most widely used C-C bond-forming reactions. libretexts.orgyoutube.comtcichemicals.com Palladium complexes with electron-rich and bulky phosphine ligands are often highly effective catalysts for this transformation. organic-chemistry.org

Research has shown that palladium complexes of the isomer, tri(2-thienyl)phosphine, are highly active catalysts for Suzuki-Miyaura couplings, in some cases superior to the commonly used tetrakis(triphenylphosphine)palladium(0). ims.ac.jpresearchgate.net This suggests that palladium complexes of this compound could also be effective catalysts. However, a direct comparative study or specific application data for the 3-thienyl isomer in Suzuki-Miyaura reactions, including reaction conditions and yields for various substrates, is not available in the reviewed literature.

Due to the limited specific research on this compound, data tables detailing its performance in these catalytic reactions cannot be generated at this time.

Nickel-Catalyzed Cross-Coupling Reactions (e.g., Kumada Coupling)

Nickel catalysts offer a cost-effective alternative to palladium for various cross-coupling reactions. nih.gov The Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide, is a prominent example. rhhz.net Nickel-phosphine complexes are often employed as catalysts in these transformations. The use of N-heterocyclic carbenes (NHCs) as ligands in nickel-catalyzed Kumada couplings of tertiary alkyl magnesium halides with aryl bromides has been reported to be effective. rhhz.net However, ligand-free systems have also been developed. rhhz.net The choice of ligand can be critical in preventing side reactions such as β-hydride elimination, especially when using tertiary alkyl nucleophiles. nih.gov While the direct use of this compound in Kumada coupling is not explicitly detailed, its properties would likely influence catalyst activity and stability.

| Aryl Halide/Triflate | Grignard Reagent | Catalyst | Product |

| Aryl Bromide | tert-Butylmagnesium chloride | NiCl₂ | tert-Butylarene |

| Aryl Bromide | Tertiary alkylmagnesium halide | Ni-NHC complex | Aryl-substituted quaternary center |

Table 3: Examples of Nickel-Catalyzed Kumada Coupling Reactions. rhhz.netnih.gov

Other Catalytic Transformations

Beyond traditional cross-coupling, this compound and related phosphines participate in a range of other catalytic processes.

Phosphine-Catalyzed Organic Reactions (Nucleophilic Catalysis)

Tertiary phosphines can act as nucleophilic catalysts, initiating reactions by adding to an electrophilic starting material to form a reactive zwitterionic intermediate. nih.gov This mode of catalysis is distinct from the role of phosphines as ligands in metal-catalyzed reactions. These reactions are generally mild and can be applied to a variety of transformations involving alkenes, allenes, and alkynes. nih.gov For example, phosphines can catalyze the cyanosilylation of carbonyl compounds. nih.gov While triphenylphosphine (B44618) is a commonly used catalyst in these reactions, the electronic nature of this compound could offer different reactivity profiles.

Polymerization Reactions (e.g., Polythiophenes, conjugated microporous polymers)

Polythiophenes are a class of conducting polymers with applications in organic electronics. wikipedia.org The synthesis of these polymers can be achieved through various methods, including nickel-catalyzed Kumada-type coupling reactions. researchgate.net In these polymerizations, phosphine ligands can play a role in controlling the polymer's molecular weight and structure. For instance, in the synthesis of branched polythiophenes, a nickel complex with triphenylphosphine has been utilized. researchgate.net The properties of the resulting polymer, such as its architecture and optical properties, are influenced by the polymerization conditions. researchgate.net this compound, with its thiophene units, could potentially be incorporated into the polymer structure or influence the polymerization of thiophene-based monomers.

Catalytic Hydrogenation (e.g., CO2 hydrogenation)

Catalytic hydrogenation is a fundamental process in chemistry. While specific examples of this compound in CO2 hydrogenation are not available in the provided results, phosphine ligands are integral to many hydrogenation catalysts. For instance, iridium(III)-pincer complexes with phosphine donors have been used for the catalytic hydrogenation of carbon dioxide. nih.gov The electronic and steric properties of the phosphine ligand are critical for the catalyst's activity and selectivity. In a different context, the catalytic hydrogenation of nitriles to amines over palladium on carbon can be influenced by additives. nih.gov

Theoretical and Computational Studies of Tri Thiophen 3 Yl Phosphane

Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for elucidating the fundamental properties of molecules, offering insights into their structure, stability, and reactivity. For phosphine (B1218219) ligands, these methods are routinely used to predict geometries, electronic features, and spectroscopic signatures.

Ab Initio Methods

Ab initio methods, which are based on first principles without the use of empirical parameters, can offer a higher level of theory and accuracy compared to DFT for certain properties. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to obtain more precise energetic and structural information for Tri(thiophen-3-yl)phosphane. However, due to their higher computational cost, their application is often limited to smaller systems or for benchmarking DFT results. To date, there are no published studies that have applied these high-level ab initio methods to the detailed study of this compound.

Molecular Dynamics Simulations (if applicable to reactivity or ligand behavior)

Molecular Dynamics (MD) simulations offer a method to observe the motion and conformational behavior of a molecule over time, providing a dynamic picture of its interactions with its environment. For a ligand such as this compound, MD simulations would be particularly useful for understanding its flexibility and how it behaves in a solvent or when approaching a metal center for coordination.

Research Findings: Specific MD simulation studies focused solely on this compound are not prominent in current research literature. However, the principles of such studies can be understood from research on other organophosphate compounds. For instance, MD simulations performed on molecules like tri-n-butyl-phosphate have been used to predict key thermophysical properties in the liquid phase. nih.gov These simulations involve defining a force field—a set of parameters that describes the potential energy of the system—and then solving Newton's equations of motion for each atom. nih.gov

For this compound, an MD simulation could reveal:

Conformational Landscape: The three thiophene (B33073) rings can rotate around the phosphorus-carbon bonds. MD simulations would map the accessible conformations of the ligand, identifying the most stable (lowest energy) arrangements and the energy barriers between them.

Solvent Effects: The simulation can explicitly model solvent molecules, showing how they arrange around the ligand and influence its conformation and electronic properties.

Ligand Binding Dynamics: In the context of catalysis, MD simulations can model the process of the phosphane ligand binding to a metal catalyst, providing insights into the pathway and energetics of coordination.

The data from such a simulation would include atomic trajectories, from which properties like radial distribution functions (describing the local structure of the solvent around the ligand) and conformational preferences could be calculated.

Structure-Reactivity Relationships from Computational Data

The reactivity of a phosphine ligand is fundamentally governed by its steric and electronic characteristics. Computational chemistry provides quantitative descriptors for these properties, allowing for the establishment of clear structure-reactivity relationships. DFT calculations are the primary tool for acquiring this data.

Research Findings: While a specific quantitative analysis of ligand effects (QALE) for this compound is not published, the methods for such an analysis are well-established for other phosphines. manchester.ac.uk The key is to calculate steric and electronic parameters and correlate them with experimental outcomes, such as catalytic yield or reaction rate.

Key Computational Descriptors:

Steric Parameters: The steric bulk of a phosphine ligand is critical as it influences the coordination number of the metal center and the stability of catalytic intermediates.

Tolman Cone Angle (θ): A classic measure representing the angle of a cone that encompasses the van der Waals radii of the ligand's substituents.

Percent Buried Volume (%Vbur): A more modern and precise descriptor that calculates the percentage of the volume of a sphere (centered on the metal) that is occupied by the ligand. This parameter is often more predictive of reactivity than the cone angle. researchgate.net

Electronic Parameters: The electron-donating or -withdrawing nature of the ligand directly impacts the electron density at the metal center, influencing its catalytic activity.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A higher HOMO energy generally indicates a stronger electron-donating ability. The HOMO-LUMO gap is an indicator of chemical stability. manchester.ac.uk

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. manchester.ac.uk Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. For a phosphine, the MEP minimum (Vmin) near the phosphorus lone pair is a robust descriptor of its electron-donating strength. manchester.ac.uk

Natural Bond Orbital (NBO) Analysis: This analysis can provide the charge on the phosphorus atom, offering another measure of the ligand's electronic character.

The table below illustrates the type of data that would be generated in a comparative computational study of phosphine ligands. Note that the values for this compound are hypothetical, included to demonstrate their place in such a dataset, as specific published values are unavailable.

| Ligand | Tolman Cone Angle (θ) [°] | %Vbur | HOMO Energy (eV) |

| PPh₃ (Triphenylphosphine) | 145 | 29.5 | -6.01 |

| PCy₃ (Tricyclohexylphosphine) | 170 | 36.3 | -5.45 |

| P(t-Bu)₃ (Tri-tert-butylphosphine) | 182 | 43.7 | -5.31 |

| This compound | Est. 150-160 | Est. 30-35 | Est. -5.8 to -5.9 |

Table data for PPh₃, PCy₃, and P(t-Bu)₃ are representative values from computational studies. Values for this compound are estimations for illustrative purposes.

A higher cone angle and %Vbur for this compound compared to PPh₃ would be expected due to the geometry of the thiophene rings. Its electronic properties would be influenced by the sulfur heteroatom, likely making it a slightly better electron donor than triphenylphosphine (B44618).

Prediction of Novel Derivatives and Reaction Pathways

A significant advantage of computational chemistry is its ability to predict the properties of yet-to-be-synthesized molecules and to map out the energetics of potential reaction pathways. This predictive power can guide experimental efforts, saving time and resources.

Research Findings: Numerous studies demonstrate the use of DFT to predict the electronic and structural properties of novel thiophene derivatives. nih.govresearchgate.netnih.govresearchgate.netscienceopen.com This same approach can be applied to this compound to design new ligands with tailored properties.

Prediction of Derivatives: By computationally introducing different functional groups (e.g., electron-withdrawing -CF₃ or electron-donating -OCH₃) at various positions on the thiophene rings, chemists can predict how these substitutions would alter the ligand's steric and electronic profile. For example, adding electron-donating groups would be predicted to increase the HOMO energy and make the ligand a stronger donor, which might be beneficial for certain catalytic reactions. A computational screening could identify the most promising derivatives for a specific application before any synthesis is attempted.

The table below shows a hypothetical example of how computational data could be used to evaluate potential derivatives.

| Derivative | Position of Substituent | Calculated HOMO (eV) | Predicted Effect |

| Base: this compound | - | -5.85 | Baseline |

| Derivative A | 5-position with -CH₃ | -5.78 | Increased electron donation |

| Derivative B | 2-position with -Cl | -5.95 | Decreased electron donation |

| Derivative C | 4-position with -OCH₃ | -5.75 | Strongly increased donation |

This table is for illustrative purposes only and does not represent published research data.

Prediction of Reaction Pathways: For a catalytic cycle involving a this compound-metal complex, DFT can be used to calculate the energies of all reactants, intermediates, and transition states. This allows for the construction of a complete reaction energy profile. Such a profile can identify the rate-determining step of the reaction and provide insights into how modifying the ligand might lower key energy barriers, thereby improving the catalyst's efficiency.

Derivatization and Functionalization of Tri Thiophen 3 Yl Phosphane

Modification of Thiophene (B33073) Rings

The thiophene units within tri(thiophen-3-yl)phosphane offer a versatile platform for introducing a variety of functional groups. This allows for the modulation of the electronic nature of the phosphine (B1218219) and enables further chemical transformations, such as polymerization.

Introduction of Electron-Donating or Electron-Withdrawing Groups

The electronic properties of this compound can be systematically altered by the introduction of electron-donating or electron-withdrawing groups onto the thiophene rings. This is a common strategy in the design of ligands for catalysis and functional materials. For instance, the introduction of nitro groups, which are strongly electron-withdrawing, can be achieved through the nitration of thiophene monomers prior to their coupling to form the final trimer structure. nih.gov These nitro-substituted derivatives often serve as intermediates for the synthesis of amino-substituted trimers, which possess electron-donating properties. nih.gov

The synthesis of functionalized thiophene derivatives can be achieved through various organic reactions. For example, direct arylation allows for the formation of thiophene/phenyl co-oligomers. umich.edu Other methods include cyclization reactions of functionalized alkynes, which provide a route to a wide array of substituted thiophenes. mdpi.comresearchgate.net Furthermore, halogen-metal exchange reactions on dihalothiophenes followed by quenching with electrophiles can introduce a range of substituents. researchgate.net These synthetic strategies provide access to a library of this compound derivatives with tailored electronic characteristics.

Polymerization involving Thiophene Units

The thiophene units of this compound can participate in polymerization reactions to form conjugated polymers. These materials are of significant interest due to their potential applications in organic electronics. The polymerization can be achieved through various cross-coupling reactions, leveraging the reactivity of the thiophene rings.

While direct polymerization of this compound itself is not extensively detailed in the provided results, the synthesis of polythiophenes and related conjugated polymers is a well-established field. The principles of these polymerizations can be applied to monomers derived from or incorporating the this compound moiety. For example, polymer-supported triphenylphosphine (B44618), an analogue where a phosphine is attached to a polystyrene backbone, highlights the concept of incorporating phosphine units into a polymeric structure. nih.gov The synthesis of such polymers often involves the reaction of functionalized monomers, which could be derivatives of this compound.

Phosphorus Atom Functionalization

The phosphorus atom in this compound is a key site for chemical modification, allowing for changes in its coordination properties and reactivity. Common functionalization strategies include oxidation, protection, and sulfurization.

Oxidation to Phosphine Oxides and Subsequent Reduction

This compound can be oxidized to the corresponding phosphine oxide, tri(thiophen-3-yl)phosphine oxide. This transformation is a common reaction for phosphines and is often a byproduct in reactions where phosphines are used as reagents, such as the Wittig, Staudinger, and Mitsunobu reactions. wikipedia.org The resulting phosphine oxides are generally stable, crystalline compounds. wikipedia.org

The reduction of phosphine oxides back to the parent phosphine is a crucial step for recycling and reusing these valuable compounds. kit.edu A variety of reducing agents and methods have been developed for this purpose. These include the use of silanes, such as tetramethyldisiloxane (TMDS), often in the presence of a catalyst like indium(III) bromide (InBr₃). organic-chemistry.orgresearchgate.net Other methods involve the use of phosphonic acid and iodine under solvent-free conditions, which offers a cost-effective and environmentally friendly approach. organic-chemistry.org The choice of reducing agent can influence the stereochemistry of the reduction, with some methods proceeding with retention of configuration at the phosphorus center, while others result in inversion. organic-chemistry.orgrsc.org

| Reducing System | Key Features | Reference |

| Tetramethyldisiloxane (TMDS) / Ti(OiPr)₄ | Efficient for various tertiary phosphine oxides. | organic-chemistry.org |

| InBr₃ / TMDS | Effective for both secondary and tertiary phosphine oxides. | researchgate.net |

| Oxalyl chloride / Hexachlorodisilane | Metal-free reduction under mild conditions. | kit.edu |

| Phosphonic acid / Iodine | Solvent-free, cost-effective, and environmentally friendly. | organic-chemistry.org |

Formation of Phosphine-Borane Complexes for Protection

The phosphorus atom of this compound can be protected by forming a phosphine-borane complex. These adducts are formed by the reaction of the phosphine with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex or by generating borane in situ. wikipedia.org The resulting phosphine-borane complexes, with the general formula R₃PBH₃, are typically air-stable, white solids. wikipedia.org This protection strategy is valuable as it allows for the handling and purification of phosphines that might otherwise be sensitive to air or other reagents. wikipedia.org

The deprotection of the phosphine-borane complex to regenerate the free phosphine is often achieved by treating the adduct with a tertiary amine. wikipedia.org This method is widely used in organic synthesis to protect phosphine ligands during other chemical transformations.

| Reactant | Product | Key Features | Reference |

| This compound + Borane | This compound-borane complex | Protection of the phosphorus atom, increased stability. | wikipedia.org |

| This compound-borane complex + Tertiary amine | This compound | Deprotection to regenerate the free phosphine. | wikipedia.org |

Sulfurization to Phosphine Sulfides

This compound can react with elemental sulfur or other sulfurizing agents to form the corresponding tri(thiophen-3-yl)phosphine sulfide (B99878). This reaction, known as sulfurization or thionation, is a common method for preparing phosphine sulfides. mdpi.comorganic-chemistry.org The reaction with elemental sulfur can be rapid, even at room temperature, when conducted in a suitable solvent. mdpi.com Another common sulfurizing agent is Lawesson's reagent, which is effective for converting a wide range of phosphine oxides to phosphine sulfides. organic-chemistry.org

The formation of the P=S bond in phosphine sulfides imparts different chemical properties compared to the parent phosphine, including altered ligand characteristics and reactivity.

| Sulfurizing Agent | Reaction Conditions | Product | Reference |

| Elemental Sulfur (S₈) | Room temperature in a suitable solvent | Tri(thiophen-3-yl)phosphine sulfide | mdpi.com |

| Lawesson's Reagent | Varies | Tri(thiophen-3-yl)phosphine sulfide | organic-chemistry.org |

Strategies for Chiral this compound Derivatives

The synthesis of chiral phosphines is a significant area of research, as these molecules are crucial ligands in asymmetric catalysis, a field that has garnered Nobel Prize recognition. researchgate.net Chiral phosphines can be broadly categorized into those with chirality at the phosphorus atom (P-chirogenic) and those with chirality in the backbone of the ligand. tcichemicals.comresearchgate.net For this compound, the creation of chiral derivatives would most likely involve the introduction of a stereogenic center at the phosphorus atom or the functionalization of the thiophene rings with chiral substituents.

While specific methods for the asymmetric synthesis of this compound are not prominently documented, several established strategies for creating P-chirogenic phosphines and functionalizing thiophenes could be applied.

P-Chirogenic Strategies:

A prevalent and successful method for the synthesis of P-chirogenic phosphines involves the use of phosphine-borane complexes as intermediates. tcichemicals.comnih.govnih.gov These complexes are generally air-stable, which facilitates their handling and purification. tcichemicals.com The synthesis typically starts from a prochiral or a racemic phosphine-borane which is then resolved or stereoselectively functionalized.

One potential synthetic route could commence with a dichlorophenylphosphine-borane complex. Sequential substitution with two different organometallic reagents can lead to a chiral tertiary phosphine-borane. A subsequent reaction with a 3-thienyl organometallic reagent, such as 3-thienyllithium or a 3-thienyl Grignard reagent, could introduce the desired thiophene moiety. The final step would involve the deprotection of the borane group to yield the free chiral phosphine.

Another powerful approach involves the use of chiral auxiliaries. For instance, phosphoramidites derived from chiral amino alcohols can undergo palladium-catalyzed C-P cross-coupling reactions with aryl halides, leading to P-chirogenic phosphinates with excellent stereoselectivity. rug.nl These can then be converted to the corresponding chiral phosphines. A hypothetical application to the synthesis of a chiral this compound derivative could involve the reaction of a chiral phosphoramidite (B1245037) with 3-bromothiophene (B43185).

The Jugé-Stephan method, which utilizes chiral ephedrine-derived oxazaphospholidine-boranes, is another well-established route to P-stereogenic phosphines. This method has been successfully applied to the synthesis of diarylphosphines bearing heterocyclic substituents like dibenzothiophene. rsc.org This suggests its potential applicability for synthesizing phosphines with 3-thienyl groups.

Functionalization of Thiophene Rings:

An alternative strategy to induce chirality in the this compound framework is to introduce chiral substituents onto the thiophene rings. The thiophene ring is amenable to various functionalization reactions, including electrophilic substitution and metal-catalyzed cross-coupling.

For example, a chiral auxiliary could be attached to one or more of the thiophene rings. This could be achieved by first functionalizing the thiophene ring with a suitable group (e.g., a hydroxyl or amino group) and then reacting it with a chiral acid or alcohol.

Furthermore, asymmetric metal-catalyzed reactions could be employed to directly introduce a chiral center on a substituent of the thiophene ring. For instance, a formyl group on the thiophene ring could be converted to a chiral alcohol via asymmetric reduction, or a vinyl group could undergo asymmetric hydroformylation.

The synthesis of heteroaryl compounds through the cross-coupling of thienyl aluminum reagents with aryl bromides in the presence of a palladium catalyst and a phosphine ligand has been reported. organic-chemistry.org This methodology could potentially be adapted for the introduction of chiral aryl groups onto the thiophene rings of a pre-existing phosphine.

It is important to note that the direct derivatization of this compound to create a chiral derivative has not been explicitly detailed in the reviewed literature. The strategies outlined above are based on established methodologies for the synthesis of analogous chiral phosphines and functionalized thiophenes. The successful application of these methods to this compound would require empirical investigation and optimization.

Advanced Methodological Considerations in Research on Tri Thiophen 3 Yl Phosphane

Experimental Design and Optimization for Synthesis and Catalysis

The effective synthesis of Tri(thiophen-3-yl)phosphane and its application in catalytic processes, such as the Suzuki-Miyaura cross-coupling reaction, are highly dependent on meticulous experimental design and optimization of various reaction parameters.

The synthesis of triarylphosphines, including this compound, is often achieved through transition metal-catalyzed C-P cross-coupling reactions. acs.org Key to the successful and efficient synthesis is the careful selection and optimization of several factors:

Catalyst System: Palladium and nickel complexes are commonly employed. For instance, a catalytic system of Pd(OAc)₂ or Ni(dppe)Cl₂ can be effective. acs.org The choice of ligand for the metal center is also critical, with bulky, electron-rich phosphines often showing high activity. organic-chemistry.org

Reaction Conditions: Temperature, reaction time, and the choice of base and solvent play a pivotal role. For example, in the microwave-assisted synthesis of triphenylphosphine (B44618) from diphenylphosphine (B32561) and phenyl triflate, a 61% yield was achieved using Ni(dppe)Cl₂ as the catalyst with DABCO as the base in DMF at 180 °C for 20 minutes. acs.org For the coupling of iodobenzene (B50100) with diphenylphosphine, a greater than 90% conversion was reached within 20 minutes at 180-200 °C using Pd(OAc)₂ with KOAc in NMP. acs.org

Substrate Stoichiometry: The ratio of the reactants can significantly impact the yield. In some cases, using an excess of one reactant, such as the aryl halide, can lead to better results. acs.org

In the context of catalysis, particularly the Suzuki-Miyaura cross-coupling, the optimization of reaction parameters is equally critical for achieving high yields and selectivity. A notable example is the use of a tris[tri(2‐thienyl)phosphine]palladium precursor for the Suzuki-Miyaura coupling of thiophene-based derivatives, which has shown superiority over the more common Pd(PPh₃)₄ catalyst. researchgate.net

Interactive Table: Optimization of Suzuki-Miyaura Coupling of Propargylic Carbonates with Boronic Acids using a Palladium Catalyst with Tri(o-tolyl)phosphine as a ligand. rsc.org

| Entry | Boronic Acid | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Toluene | K₂CO₃ | 25 | 12 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Toluene | K₂CO₃ | 25 | 12 | 92 |

| 3 | 4-Chlorophenylboronic acid | Toluene | K₂CO₃ | 25 | 12 | 90 |

| 4 | 1-Naphthylboronic acid | Toluene | K₂CO₃ | 25 | 12 | 85 |

Advanced Characterization Techniques for Mechanistic Elucidation

A deep understanding of the reaction mechanisms involving this compound is fundamental for the rational design of more efficient catalysts and processes. Advanced characterization techniques are indispensable tools for this purpose.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for studying phosphorus-containing compounds. slideshare.net It provides valuable information about the electronic environment of the phosphorus atom. The chemical shift in a ³¹P NMR spectrum is sensitive to the nature of the substituents on the phosphorus atom, with different classes of phosphines exhibiting characteristic chemical shift ranges. youtube.comhuji.ac.il For instance, tertiary phosphines typically show signals in the range of -60 to -10 ppm. youtube.com This technique can be used to monitor the progress of a reaction, identify intermediates, and study the coordination of the phosphine (B1218219) to a metal center. slideshare.netcapes.gov.br The coupling between phosphorus and other nuclei, such as ¹H, ¹³C, or metals like ¹⁹⁵Pt, can provide further structural information. huji.ac.ilmdpi.com

X-ray Crystallography allows for the precise determination of the three-dimensional structure of crystalline compounds, including metal complexes of this compound. This technique provides definitive information about bond lengths, bond angles, and the coordination geometry around the metal center. Such structural data is crucial for understanding the steric and electronic properties of the ligand and how it influences the catalytic activity. For example, the X-ray crystal structure of [Zn(PEt₃)I₂]₂ revealed a dimeric structure with bridging iodide ligands.

By combining data from these and other analytical techniques, researchers can piece together the intricate steps of a catalytic cycle, including ligand association and dissociation, oxidative addition, transmetalation, and reductive elimination. nih.gov

High-Throughput Screening and Parallel Synthesis Approaches

The discovery and optimization of catalysts can be a time-consuming and resource-intensive process. High-throughput screening (HTS) and parallel synthesis have emerged as powerful strategies to accelerate this process. nih.gov

Parallel synthesis allows for the rapid generation of a large number of compounds, such as a library of phosphine ligands, in a systematic manner. acs.org This enables the exploration of a wide range of structural variations and their impact on catalytic performance.

High-throughput screening involves the rapid testing of these libraries of compounds for their activity in a specific chemical reaction. nih.gov This approach allows for the quick identification of "hits"—ligands or catalysts that show promising activity. These hits can then be further optimized in a more focused manner.

While specific examples of the application of HTS and parallel synthesis to this compound are not extensively documented in the provided search results, the general methodologies are highly relevant. The principles of creating diverse ligand libraries and screening them for catalytic activity are directly applicable to the development of new catalysts based on thiophene-phosphine scaffolds. For instance, a discovery platform for organophosphorus ligands has been developed that utilizes quantum-mechanical methods to calculate descriptors for a vast number of ligands, facilitating the selection of candidates for synthesis and testing. acs.org

Green Chemistry Principles in Phosphane Synthesis and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis and application of phosphine ligands like this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions. acs.orgnih.gov In the synthesis of triarylphosphines, microwave heating can significantly reduce reaction times compared to conventional heating methods. acs.org For example, the palladium-catalyzed coupling of diphenylphosphine with aryl halides can be completed in minutes under microwave irradiation, whereas conventional methods may require hours or even days. acs.org This not only improves efficiency but can also lead to higher yields and cleaner reactions.